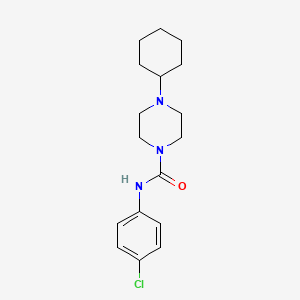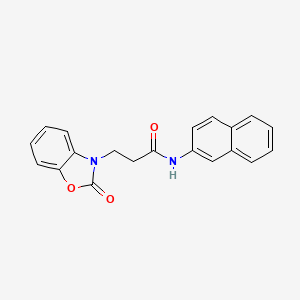
N-(4-CHLOROPHENYL)-4-CYCLOHEXYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROPHENYL)-4-CYCLOHEXYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a chlorophenyl group with a cyclohexyl-tetrahydropyrazinecarboxamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-4-CYCLOHEXYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves the reaction of 4-chlorophenylhydrazine with cyclohexanone under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as methanesulfonic acid, to yield the desired tetrahydropyrazinecarboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-4-CYCLOHEXYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-CHLOROPHENYL)-4-CYCLOHEXYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-4-CYCLOHEXYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-4-CYCLOHEXYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
- N-(4-METHOXYPHENYL)-4-CYCLOHEXYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
Uniqueness
N-(4-CHLOROPHENYL)-4-CYCLOHEXYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable subject for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O/c18-14-6-8-15(9-7-14)19-17(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h6-9,16H,1-5,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMDESGUHBKKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5289429.png)
![(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[2-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enenitrile](/img/structure/B5289442.png)
![3-{[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]amino}-1-propanol ethanedioate (salt)](/img/structure/B5289445.png)

![4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5289461.png)
![3'-fluoro-4'-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5289470.png)
![2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5289473.png)
![3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5289479.png)
![1-[(4-ethoxyphenyl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5289500.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5289504.png)
![2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B5289516.png)
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5289522.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B5289525.png)
![2-isobutyl-4-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}morpholine](/img/structure/B5289532.png)
